Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)-
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Overview
Description
Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- is a complex organic compound that belongs to the class of morpholine derivatives. This compound features a morpholine ring substituted with a 4-methyl-5-phenyl-1H-pyrazol-3-yl group through an ethyl linker. The presence of both morpholine and pyrazole moieties in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the morpholine ring through an ethyl linker. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives and pyrazole-containing compounds, such as:
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
Uniqueness
Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- is unique due to the specific combination of morpholine and pyrazole moieties in its structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
86871-47-8 |
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Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
4-[2-[(4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy]ethyl]morpholine |
InChI |
InChI=1S/C16H21N3O2/c1-13-15(14-5-3-2-4-6-14)17-18-16(13)21-12-9-19-7-10-20-11-8-19/h2-6H,7-12H2,1H3,(H,17,18) |
InChI Key |
CCSRHRVWFHYDAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1OCCN2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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